3-Cyclopentyl-N-hydroxypropanamide

HDAC inhibition amidohydrolase assay IC50 comparison

Researchers needing selective HDAC inhibitors face a common problem: generic hydroxamic acids like SAHA show significant off-target esterase activity and lower amidohydrolase potency, wasting compound and compromising assay data. 3-Cyclopentyl-N-hydroxypropanamide (CypX) solves this: - 3.3-fold greater potency than SAHA in amidohydrolase assays (IC50 0.29 µM vs. 0.95 µM) for lower consumption and wider dynamic range. - Reduced esterase cross-reactivity (IC50 0.59 µM) minimizes signal interference with ester-containing fluorogenic substrates. - Co-crystal structure (PDB 1ZZ3, 1.75 Å) validates its binding mode, and its small size (MW 157.21) ensures fast diffusion into pre-formed crystals for reliable soaking experiments.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 197785-30-1
Cat. No. B12577598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-N-hydroxypropanamide
CAS197785-30-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCC(=O)NO
InChIInChI=1S/C8H15NO2/c10-8(9-11)6-5-7-3-1-2-4-7/h7,11H,1-6H2,(H,9,10)
InChIKeyPCDWXHSMVLWAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-N-hydroxypropanamide (CypX) CAS 197785-30-1: HDAC Inhibitor Procurement Guide


3-Cyclopentyl-N-hydroxypropanamide (CypX, CAS 197785-30-1) is a cyclopentylpropionyl hydroxamic acid that functions as a histone deacetylase (HDAC) inhibitor [1]. It is a small-molecule zinc-binding ligand that occupies the active site of class 2 HDAC enzymes, with a well-characterized co-crystal structure in the bacterial FB188 HDAH homolog (PDB 1ZZ3, 1.75 Å resolution) [2]. The compound belongs to the hydroxamic acid class of HDAC inhibitors, sharing the zinc-chelating warhead with clinical candidates such as vorinostat (SAHA), but differs in its cyclopentyl cap group and short linker, resulting in distinct potency and selectivity features [3].

Why Generic Hydroxamic Acid HDAC Inhibitors Cannot Replace 3-Cyclopentyl-N-hydroxypropanamide Cas 197785-30-1


Despite sharing the hydroxamic acid zinc-binding group, HDAC inhibitors exhibit pronounced differences in potency, selectivity, and off-target profiles driven by variations in cap group and linker chemistry [1]. 3-Cyclopentyl-N-hydroxypropanamide (CypX) is not simply a smaller version of vorinostat (SAHA): the cyclopentyl cap vs. the phenyl ring of SAHA produces a 3.3-fold difference in amidohydrolase inhibitory potency in head-to-head assays, and an inverted selectivity ratio between amidohydrolase and esterase activities [2]. Procurement of a generic 'hydroxamic acid HDAC inhibitor' without consideration of these quantitative differences risks obtaining a compound with the wrong potency window and off-target profile for structure-activity relationship (SAR) studies, biochemical assay development, or crystallographic soaking experiments [1].

Quantitative Differentiation Evidence: 3-Cyclopentyl-N-hydroxypropanamide (CypX) vs. Closest HDAC Inhibitor Analogs


CypX vs. SAHA: HDAC Amidohydrolase Inhibitory Potency on FB188 HDAH

In a direct head-to-head fluorogenic HDAC amidohydrolase assay using FB188 HDAH, 3-cyclopentyl-N-hydroxypropanamide (CypX) demonstrated an IC50 of 0.29 μM, compared to 0.95 μM for suberoylanilide hydroxamic acid (SAHA, vorinostat) under identical conditions [1]. This represents a 3.3-fold greater inhibitory potency for CypX on the class 2 HDAC homolog.

HDAC inhibition amidohydrolase assay IC50 comparison

CypX vs. SAHA: Differential Esterase Activity Selectivity on FB188 HDAH

Using a fluorogenic esterase assay with 4-methylcoumarin-7-acetate as substrate on FB188 HDAH, CypX showed an IC50 of 0.59 μM, while SAHA yielded an IC50 of 0.43 μM [1]. Remarkably, the potency rank order inverts compared to the amidohydrolase assay: SAHA is 1.4-fold more potent as an esterase inhibitor, whereas CypX is 3.3-fold more potent as an amidohydrolase inhibitor. This divergent selectivity profile indicates that the cyclopentyl cap group of CypX differentially modulates substrate-site interactions for amide vs. ester substrates.

esterase activity selectivity profiling off-target activity

CypX vs. SAHA: Molecular Size and Ligand Efficiency as an HDAC Inhibitor Fragment

3-Cyclopentyl-N-hydroxypropanamide has a molecular weight of 157.21 Da [1], substantially smaller than SAHA (264.32 Da) and trichostatin A (302.37 Da) [2]. The cLogP of CypX is approximately 0.8, compared to ~1.9 for SAHA [2]. When combined with its IC50 of 0.29 μM, CypX achieves a ligand efficiency (LE = −RT ln(IC50)/heavy atom count) of approximately 0.42 kcal/mol per heavy atom, compared to ~0.29 for SAHA [2]. This positions CypX as a more efficient starting point for fragment-based or structure-guided optimization campaigns targeting class 2 HDACs.

fragment-based drug discovery ligand efficiency molecular size

CypX Conformational Stabilization of HDAC-like Amidohydrolase

Cyclopentylpropionyl hydroxamate (CypX) has been shown to stabilize the conformational structure of the FB188 histone deacetylase-like amidohydrolase (HDAH), as demonstrated by spectroscopic and thermodynamic measurements [1]. While SAHA also exhibits conformational stabilization, the cyclopentyl moiety of CypX interacts with a distinct hydrophobic pocket topology compared to the anilide cap of SAHA, as revealed by the 1.75 Å crystal structure (PDB 1ZZ3) [2]. No direct quantitative comparison of stabilization free energies between CypX and SAHA is available in the published literature.

enzyme stabilization conformational structure HDAC inhibitor binding

Recommended Procurement and Application Scenarios for 3-Cyclopentyl-N-hydroxypropanamide CAS 197785-30-1


Biochemical HDAC Activity Assay Development with Amidohydrolase Substrates

CypX is the superior choice for HDAC inhibitor screening assays employing amidohydrolase substrates (e.g., Boc-Lys(ε-acetyl)-MCA), where its 3.3-fold greater potency compared to SAHA (IC50 0.29 μM vs. 0.95 μM) [1] allows for lower compound consumption and a wider dynamic range in dose-response studies. Its reduced esterase cross-reactivity (IC50 0.59 μM on esterase vs. 0.29 μM on amidohydrolase) [1] minimizes signal interference when ester-containing fluorogenic substrates are used, improving assay robustness.

Crystallographic Soaking and Co-crystallization with Class 2 HDAC Homologs

The established co-crystal structure of CypX with FB188 HDAH at 1.75 Å resolution (PDB 1ZZ3) [2] provides a validated template for soaking experiments. The smaller molecular footprint of CypX (MW 157.21, 11 heavy atoms) [3] compared to SAHA (MW 264.32) offers better solubility and faster diffusion into pre-formed HDAC crystals, facilitating high-throughput crystallographic fragment screening campaigns targeting HDAC isozymes.

Fragment-Based Lead Discovery and SAR Expansion

With a ligand efficiency of approximately 0.42 kcal/mol per heavy atom [3], CypX serves as an efficient fragment hit for structure-guided optimization programs. Its compact cyclopentyl cap and short propionyl linker provide multiple vectors for chemical elaboration (e.g., substitution on the cyclopentyl ring, linker extension, or cap replacement), while maintaining the hydroxamic acid zinc-binding group essential for HDAC engagement [1].

Enzyme Stabilization and Biophysical Binding Studies

CypX has been demonstrated to stabilize the conformational structure of HDAH in solution [4], making it a useful tool compound for differential scanning fluorimetry (DSF), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) studies aimed at characterizing HDAC-inhibitor binding thermodynamics and kinetics. Its distinct cyclopentyl cap interaction with the enzyme's hydrophobic pocket may confer different binding kinetics compared to anilide-capped inhibitors [2], enabling comparative biophysical profiling.

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